molecular formula C5H8O2<br>C5H8O2<br>OHC(CH2)3CHO<br>C5H8O2<br>HCO(CH2)3CHO B144438 Glutaraldehyde CAS No. 111-30-8

Glutaraldehyde

Cat. No.: B144438
CAS No.: 111-30-8
M. Wt: 100.12 g/mol
InChI Key: SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Description

Glutaraldehyde (C₅H₈O₂) is a five-carbon aliphatic dialdehyde with two reactive terminal aldehyde groups. It is widely recognized for its dual applications as a high-efficacy disinfectant and a crosslinking agent in biomaterials. As a disinfectant, this compound exhibits broad-spectrum activity against bacteria, spores, fungi, and viruses, particularly in alkaline conditions (pH 7.5–8.5), where its sporicidal efficacy is maximized . In biomedical applications, it stabilizes collagen-rich tissues (e.g., heart valves, vascular grafts) by forming covalent crosslinks between amino groups of lysine and hydroxylysine residues, enhancing mechanical strength and resistance to enzymatic degradation .

However, this compound’s utility is tempered by significant drawbacks. Research also highlights its propensity to depolymerize, releasing toxic breakdown products that compromise biocompatibility .

Preparation Methods

Industrial Synthesis via Hydrolysis of 2-Methoxy-3,4-dihydro-2H-pyran

The industrial-scale production of glutaraldehyde predominantly involves the acid-catalyzed hydrolysis of MDP, a cyclic ether derivative. This method, described in patents , achieves high conversion rates by leveraging optimized temperature, catalyst loading, and distillation protocols.

Reaction Mechanism and Catalytic Systems

The hydrolysis of MDP proceeds through a ring-opening mechanism initiated by protonation of the ether oxygen, followed by nucleophilic attack by water. This generates this compound and methanol as the primary products. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is commonly employed as a homogeneous catalyst at concentrations of 0.01–0.2% by weight, ensuring efficient proton donation without excessive side reactions .

Recent advancements focus on heterogeneous catalysts, such as ion-exchange resins, which facilitate easier separation and reuse. For instance, passing the distillate through a bed of Amberlyst®-15 significantly reduces unreacted MDP in the methanol byproduct, enhancing this compound yield . This approach minimizes waste and improves the recyclability of methanol, a key sustainability consideration.

Continuous Production Processes

Modern facilities employ continuous stirred-tank reactors (CSTRs) coupled with multitray distillation columns (Fig. 1) . MDP and water are fed into the reactor at 95–110°C, where the exothermic reaction generates this compound. The mixture is then distilled to separate methanol (overhead) from this compound-water solutions (bottoms). Typical product concentrations range from 25–65% this compound by weight, depending on the water-to-MDP ratio .

Process Optimization and Technological Advances

Distillation and Byproduct Management

Efficient separation of methanol is critical to avoid contamination of the final product. Distillation columns with ≥20 theoretical plates achieve >99% methanol removal, yielding this compound solutions with ≤1% residual alcohol . Table 1 summarizes key parameters for optimal distillation.

Table 1. Distillation Parameters for Methanol Removal

ParameterOptimal RangeImpact on Purity
Temperature (°C)80–120Minimizes thermal degradation
Theoretical plates≥20Enhances separation efficiency
Reflux ratio2:1–5:1Balances throughput and purity

Heterogeneous Catalyst Integration

Post-distillation treatment with heterogeneous catalysts addresses residual MDP in methanol. For example, recycling the methanol stream through a fixed-bed reactor containing acidic resins converts remaining MDP into this compound, boosting overall yield by 5–8% . This step is particularly vital in processes targeting high-purity methanol for reuse in pharmaceuticals or fuel additives.

Quality Control and Yield Enhancement

Purity Considerations

This compound purity is influenced by reaction time and catalyst choice. Prolonged heating (>12 hours) at >100°C risks forming oligomers, which reduce bioactivity. Analytical methods like HPLC and 1H NMR^1\text{H NMR} monitor aldehyde content, ensuring compliance with industrial standards (e.g., ≥50% active this compound) .

Yield Optimization Strategies

Yield improvements focus on two areas:

  • Catalyst Recycling : Homogeneous acids are neutralized and removed via ion-exchange, but heterogeneous systems eliminate this step, reducing downtime .

  • Feedstock Ratios : A 1:2 MDP-to-water molar ratio maximizes hydrolysis efficiency while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Glutaral undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protein Cross-Linking and Enzyme Immobilization

Glutaraldehyde is predominantly utilized as a cross-linking agent in biochemical research. Its ability to form stable bonds with proteins makes it invaluable for enzyme immobilization, facilitating various bioanalytical applications. Migneault et al. highlight its effectiveness in histochemistry, microscopy, and cytochemistry, where it enhances the structural integrity of biological samples .

Case Study: Enzyme Technology
In enzyme technology, this compound has been employed to immobilize enzymes on solid supports, significantly improving their stability and reusability. For instance, studies have shown that immobilized glucose oxidase retains over 80% of its activity after multiple cycles of use .

Microscopy and Histology

In microscopy, this compound serves as a fixative that preserves cellular morphology better than formaldehyde. It is commonly used in electron microscopy to maintain fine cellular structures during imaging. A study demonstrated that tissues fixed with this compound exhibited superior preservation of cellular fine structure compared to those fixed with other agents .

Data Table: Comparison of Fixatives

FixativePreservation QualityCommon Use
This compoundExcellentElectron Microscopy
FormaldehydeGoodLight Microscopy
EthanolModerateGeneral Histology

Antimicrobial Agent

This compound possesses strong bactericidal, fungicidal, and virucidal properties, making it an effective disinfectant in medical settings. It is often used for sterilizing surgical instruments and in high-level disinfection protocols for endoscopes .

Case Study: Sterilization Protocols
A clinical study evaluated the efficacy of this compound in sterilizing endoscopic equipment. Results indicated a 99.9% reduction in microbial load after exposure to a 2% this compound solution for 30 minutes .

Therapeutic Uses

Beyond sterilization, this compound has therapeutic applications, including treatment for hyperhidrosis (excessive sweating) and onychomycosis (fungal nail infections). Its topical application has shown promising results in clinical trials .

Leather Tanning

This compound is extensively used in the leather tanning industry due to its ability to bind irreversibly to collagen fibers, enhancing leather's durability and resistance to water and mold. Solutions containing 25-50% this compound are commonly employed in this process .

Data Table: Tanning Process Parameters

ParameterValue
This compound Concentration0.5 - 2% w/w
Tanning pHWide range
Binding MechanismIrreversible

Water Treatment

In environmental management, this compound is utilized as a microbiocide in water treatment systems, particularly in cooling towers where it helps control microbial growth that can cause fouling and corrosion .

Environmental Impact and Safety Considerations

While this compound is effective in various applications, safety considerations are paramount due to its potential toxicity and sensitization effects. Regulatory bodies have established guidelines for safe handling and usage limits to mitigate risks associated with exposure.

Mechanism of Action

Glutaral exerts its effects primarily through cross-linking proteins. It reacts with the amino groups in proteins, leading to the formation of stable cross-links. This cross-linking process deactivates proteins and other critical molecules, making glutaral an effective biocide and fixative .

Comparison with Similar Compounds

Glutaraldehyde is often compared to other crosslinking agents and disinfectants in terms of efficiency, toxicity, and stability. Below is a detailed analysis:

Formaldehyde

Property This compound Formaldehyde
Mechanism Crosslinks via Schiff base and Michael adducts Crosslinks via methylene bridges
Sporicidal Activity Highly effective at pH 8.0; stable at 4°C Less effective; activity declines >37°C
Toxicity Cytotoxic but less volatile Highly volatile; carcinogenic
Stability Degrades above 40°C; alkaline solutions lose activity after 3 weeks at 37°C Shorter shelf life; requires low-temperature storage
Applications Medical device sterilization, tissue engineering Disinfection, histopathology fixation

Key Findings :

  • Formaldehyde’s sporicidal activity decreases significantly at 37°C, whereas this compound maintains efficacy under refrigeration .
  • This compound’s lower volatility reduces occupational exposure risks compared to formaldehyde .

Genipin

Property This compound Genipin
Source Synthetic Derived from Gardenia jasminoides fruits
Crosslinking Rapid, strong covalent bonds Slower; forms blue pigments via oxidative coupling
Toxicity High cytotoxicity and calcification risk Low cytotoxicity; biocompatible
Mechanical Strength Superior tensile strength (e.g., 2.5x increase in gelatin hydrogels) Comparable after optimization
Applications Industrial bioprosthetics, enzyme immobilization Drug delivery, soft tissue engineering

Key Findings :

  • Genipin achieves comparable mechanical properties to this compound in crosslinked gelatin but requires higher concentrations (0.5–1.0% vs. 0.1–0.2% this compound) .
  • In enzyme immobilization, genipin-crosslinked β-glucosidase retains 96% activity vs. 83% for this compound, with higher thermal stability (70°C vs. 50°C) .

Glyoxal and Tannic Acid

Property This compound Glyoxal Tannic Acid
Reactivity High (two aldehyde groups) Moderate (two aldehyde groups) Polyphenol-mediated hydrogen bonding
Toxicity High Moderate Low
Crosslinking Speed Minutes to hours Hours Days
Applications Collagen stabilization, PVA blends Textile finishing, paper strengthening Food packaging, antioxidant films

Key Findings :

  • Glyoxal is less effective than this compound in enhancing PVA/starch blend stability but safer for food-contact materials .
  • Tannic acid provides antioxidant properties but lacks the mechanical robustness of this compound-crosslinked films .

Carbodiimide (EDC)

Property This compound Carbodiimide (EDC)
Mechanism Direct crosslinking via aldehydes Zero-length crosslinker (activates carboxyl groups)
Toxicity Residual aldehyde toxicity Non-toxic byproducts (urea)
Mechanical Strength High (e.g., pericardial tissue tensile strength: 15–20 MPa) Moderate (requires additional NHS ester)
Applications Long-term implants Short-term biodegradable scaffolds

Key Findings :

  • EDC-crosslinked tissues show reduced calcification but lower enzymatic resistance compared to this compound .

Research Trends and Challenges

  • Detoxification Methods : Post-treatment with homocysteic acid reduces this compound residues in bovine pericardium by 90%, improving endothelial cell proliferation without compromising mechanical stability .
  • Hybrid Crosslinking : Combining this compound with UV irradiation or natural agents (e.g., proanthocyanidins) mitigates toxicity while preserving strength .
  • Temperature Sensitivity : Alkaline this compound solutions lose 90% activity after 3 weeks at 37°C but remain stable at 4°C for 18 months .

Biological Activity

Glutaraldehyde, a saturated dialdehyde, is widely recognized for its biocidal properties , particularly as a disinfectant and chemical sterilant in various medical and industrial applications. Its biological activity is primarily attributed to its ability to alkylate nucleophilic sites on proteins and nucleic acids, leading to significant antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and potential health impacts based on diverse research findings.

This compound exerts its antimicrobial effects through several mechanisms:

  • Alkylation of Biomolecules : this compound reacts with hydroxyl, carbonyl, and amino groups in proteins and nucleic acids, disrupting their structure and function. This reaction inhibits DNA, RNA, and protein synthesis, leading to cell death in susceptible organisms .
  • Membrane Disruption : Studies indicate that this compound binds strongly to the outer membranes of Gram-negative bacteria such as Escherichia coli, impairing membrane transport processes . This binding is more effective at neutral to alkaline pH levels (7.5–8.5), where this compound's reactivity is significantly enhanced .
  • Polymerization Effects : At higher pH levels, this compound can polymerize, which may reduce its biocidal activity by blocking reactive sites necessary for its antimicrobial action .

Efficacy Against Microorganisms

This compound has demonstrated effectiveness against a wide range of pathogens:

MicroorganismTime to Kill (minutes)
Staphylococcus aureus< 2
Escherichia coli< 2
Pseudomonas aeruginosa< 2
Mycobacterium tuberculosis< 10
Fungi< 10
Spores of Bacillus and Clostridium< 180

Research indicates that this compound solutions are highly effective against vegetative bacteria in less than two minutes and can inactivate spores within three hours under optimal conditions .

Inhalation Studies

A significant body of research has focused on the inhalation toxicity of this compound:

  • A two-year inhalation study conducted by the National Toxicology Program (NTP) assessed the effects of this compound exposure in rats and mice. It found that high concentrations (500-750 ppb) led to decreased survival rates among female rats and various non-neoplastic lesions in the nasal cavity of both species .
  • Histopathological evaluations revealed significant incidences of squamous metaplasia and inflammation in the respiratory epithelium among exposed animals. Notably, no neoplastic lesions were observed, suggesting that while this compound is toxic, it may not have carcinogenic potential like its structural analogs (e.g., formaldehyde) .

Dermal Exposure Studies

Studies investigating dermal exposure have highlighted the irritative properties of this compound:

  • Workers exposed to this compound during manufacturing processes reported symptoms such as skin irritation and asthma even at low exposure levels (0.015–0.21 ppm) . This underscores the importance of monitoring occupational exposure to prevent adverse health outcomes.

Q & A

Q. Basic: What experimental factors critically influence glutaraldehyde crosslinking efficiency in enzyme immobilization?

Answer:
this compound crosslinking efficiency depends on variables such as:

  • pH : Optimal activity often occurs in mildly acidic conditions (pH 5–7), as seen in BSA nanoparticle preparation where pH directly impacted hydrodynamic diameter and zeta potential .
  • Crosslinker concentration : Excess this compound may over-stiffen enzymes, reducing activity recovery. For example, in CLEA-protease optimization, a quadratic model showed this compound (variable A) had a negative coefficient, indicating overdosing reduces recovered activity .
  • Interactions with co-solvents or matrices : Acetone (variable B) positively influenced activity in CLEA-protease systems, likely by modulating protein conformation .

Q. Advanced: How can Response Surface Methodology (RSM) resolve trade-offs in this compound crosslinking conditions?

Answer:
RSM integrates factorial designs (e.g., Central Composite Design) to model interactions between variables. For instance:

  • Box-Behnken design was used to optimize β-amylase immobilization on graphene, with this compound concentration (1.5–3%) as a key factor. The quadratic model revealed non-linear effects, where higher this compound reduced enzyme loading due to excessive crosslinking .
  • ANOVA validation : In CLEA-protease studies, a model F-value of 7.227 (p = 0.0081) confirmed statistical significance, while a correlation coefficient of 0.91 indicated robust predictability .
  • Equation-based optimization : For β-galactosidase immobilization, regression coefficients identified alginate and this compound concentrations as dominant factors, enabling precise tuning of activity .

Q. Advanced: How does this compound crosslinking enhance protein thermostability without altering antigenic profiles?

Answer:
Controlled crosslinking stabilizes quaternary structures while preserving epitopes. In HIV trimer studies:

  • Thermal denaturation (Tm) : this compound increased Tm by 5–10°C, reducing structural flexibility and enhancing in vivo stability. This did not generate higher-order oligomers or alter antigen-antibody binding .
  • Concentration thresholds : Mild crosslinking (0.01–0.05% v/v) maintained trimer integrity, whereas higher doses induced aggregation, highlighting the need for titration .

Q. Basic: What protocols ensure reproducibility in this compound-crosslinked film preparation?

Answer:
Key steps include:

  • Solution composition : Use 1–2% this compound in aqueous solutions with co-additives like Na₂SO₄ (20 g/100 mL) to control crosslinking density .
  • Drying and curing : Films (e.g., PVOH/glutaraldehyde) must be fully dried before immersion in crosslinking solutions at 70°C for 1 hour to ensure uniform crosslinking .
  • Post-treatment : Rinsing with dilute HCl removes unreacted this compound, preventing residual toxicity .

Q. Advanced: How can researchers resolve contradictions in reported "optimal" this compound concentrations?

Answer:
Discrepancies arise from enzyme-specific sensitivities and matrix effects. Strategies include:

  • Multivariate analysis : In HM-PAL-CLEA preparation, this compound’s optimal concentration varied with magnetite nanoparticle levels. Central Composite Design revealed interactions where higher nanoparticle loads required lower crosslinker doses .
  • Activity-stability trade-offs : For β-galactosidase, higher this compound (3%) improved mechanical stability but reduced activity by 30% due to active-site occlusion .
  • Case-specific validation : Always conduct pilot studies with activity assays (e.g., recovered activity %) and structural characterization (e.g., FTIR, DSC) .

Q. Basic: What statistical metrics validate this compound crosslinking models?

Answer:
Key metrics include:

  • p-values and F-statistics : A p-value <0.05 (e.g., 0.0081 in CLEA-protease models) confirms model significance, while F-values >4 indicate low noise interference .
  • Coefficient of determination (R²) : Values >0.9 (e.g., R² = 0.91 ) suggest the model explains >90% of variability.
  • Residual plots : Use to check for non-random patterns, which may indicate unmodeled interactions .

Q. Advanced: How do this compound reaction mechanisms impact enzyme immobilization on functionalized supports?

Answer:
this compound forms Schiffs bases with lysine residues, but its heterobifunctionality enables diverse strategies:

  • Pre-activated aminated supports : this compound links enzyme amines to support amines, with optimal activation at 1:1 (support:this compound molar ratio) to avoid multi-layer grafting .
  • Intra- vs. inter-molecular crosslinks : In CLEAs, intra-molecular bonds stabilize tertiary structures, while inter-molecular bonds aggregate enzymes. FTIR spectra (e.g., 1640 cm⁻¹ for C=N stretches) can distinguish these .
  • pH-dependent reactivity : At pH >8, this compound polymerization increases, reducing effective crosslinking sites .

Properties

IUPAC Name

pentanedial
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InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2
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InChI Key

SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Canonical SMILES

C(CC=O)CC=O
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Molecular Formula

C5H8O2, Array
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Related CAS

29257-65-6
Record name Polyglutaraldehyde
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DSSTOX Substance ID

DTXSID6025355
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Molecular Weight

100.12 g/mol
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Physical Description

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor.
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Boiling Point

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F
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Flash Point

>95 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible
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Density

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10
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Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05
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Vapor Pressure

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg
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Color/Form

Colorless liquid, Oil

CAS No.

111-30-8
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Melting Point

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F
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Synthesis routes and methods

Procedure details

It is apparent that simply heating 100% Polymer H at 60° to 95° C for more than 1 hour is not enough to achieve insolubility in 100% benzyl alcohol, but other tests with 4% benzyl alcohol showed that Polymer H crosslinked by heating was not soluble and could be used successfully for making a weak pod seal. Reaction with formaldehyde causes crosslinking and the product is insoluble but swells in 100% benzyl alcohol. Glyoxal and glutaraldehyde give tightly crosslinked products that are insoluble and swell very little in 100% benzyl alcohol. At the low concentration of benzyl alcohol in a photographic developer, these crosslinked compositions formed by heating, or those containing the hardeners and crosslinkers formaldehyde, glyoxal, ethylene diamine, and glutaraldehyde are acceptably resistant to solution.
[Compound]
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Glutaraldehyde
Glutaraldehyde
Glutaraldehyde
Glutaraldehyde
Glutaraldehyde
Glutaraldehyde

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